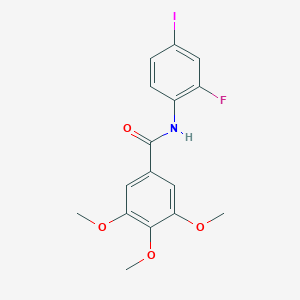![molecular formula C24H24N4O3S2 B278185 N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea binds to the ATP-binding site of BTK and inhibits its kinase activity, which is required for the activation of downstream signaling pathways in B-cells. By blocking BTK signaling, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea disrupts the survival and proliferation of B-cells, leading to their death. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment.
Biochemical and physiological effects:
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value in the low nanomolar range. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical models. In addition, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.
実験室実験の利点と制限
The advantages of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea in laboratory experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its minimal off-target effects and toxicity. However, the limitations of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include its high cost and limited availability, as well as the potential for resistance development in B-cells over time.
将来の方向性
For the development of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, as well as the investigation of its potential as a combination therapy with other targeted agents. In addition, the development of second-generation BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research, which may lead to the discovery of new and more effective treatments for B-cell malignancies.
合成法
The synthesis of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea involves several steps, including the preparation of the key intermediate 4-(2-thienylcarbonyl)-1-piperazine carboxylic acid, which is then reacted with 4-aminophenyl thiourea and 2-methoxybenzoyl chloride to form the final product. The synthesis process has been optimized to maximize yield and purity, and the chemical structure of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in B-cells. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
特性
分子式 |
C24H24N4O3S2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
2-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H24N4O3S2/c1-31-20-6-3-2-5-19(20)22(29)26-24(32)25-17-8-10-18(11-9-17)27-12-14-28(15-13-27)23(30)21-7-4-16-33-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32) |
InChIキー |
NOGAZYCXNFTFEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B278102.png)
![4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278104.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278113.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)